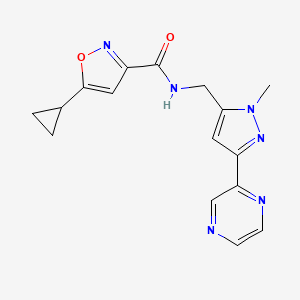
5-cyclopropyl-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)isoxazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-cyclopropyl-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C16H16N6O2 and its molecular weight is 324.344. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
5-Cyclopropyl-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)isoxazole-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic applications, and relevant research findings.
Chemical Structure
The molecular formula of this compound is C17H20N4O2. Its structure includes:
- Cyclopropyl group : Contributes to the compound's lipophilicity.
- Pyrazole and isoxazole rings : Known for their biological activities, including anti-inflammatory and anticancer properties.
The biological activity of this compound can be attributed to its interaction with various biological targets. Pyrazole derivatives, in general, have been shown to exhibit a wide range of pharmacological effects, including:
- Inhibition of cyclooxygenase enzymes : This leads to anti-inflammatory effects.
- Modulation of cell signaling pathways : Involvement in apoptosis and cell cycle regulation has been noted in several studies.
Anticancer Activity
Recent studies have indicated that derivatives of pyrazole, including isoxazole compounds, exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Line Studies : A study evaluated the cytotoxicity of related isoxazole derivatives on human promyelocytic leukemia cells (HL-60). The IC50 values ranged from 86 to 755 µM, indicating varying degrees of cytotoxicity among different derivatives . Notably, compounds similar to our target showed a marked decrease in Bcl-2 expression and an increase in p21^WAF-1 levels, suggesting mechanisms involving apoptosis and cell cycle arrest.
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| Isoxazole (3) | 86 | Apoptosis promotion |
| Isoxazole (6) | 755 | Cell cycle arrest |
Anti-inflammatory Activity
Pyrazole derivatives are known for their anti-inflammatory properties. The presence of the cyclopropyl group enhances the lipophilicity of the compound, potentially improving its ability to penetrate cellular membranes and exert its effects on inflammatory pathways.
Case Studies
- Study on Pyrazole Derivatives : A comprehensive review highlighted the diverse biological activities of pyrazole derivatives, including anti-cancer and anti-inflammatory effects. The review emphasized that modifications on the pyrazole ring significantly influence biological activity .
- Preclinical Research : In vivo studies have demonstrated that pyrazole-containing compounds can effectively reduce tumor growth rates in xenograft models. These findings suggest potential therapeutic applications in oncology .
Propriétés
IUPAC Name |
5-cyclopropyl-N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O2/c1-22-11(6-12(20-22)14-9-17-4-5-18-14)8-19-16(23)13-7-15(24-21-13)10-2-3-10/h4-7,9-10H,2-3,8H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYDKELKRSUJONE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=NC=CN=C2)CNC(=O)C3=NOC(=C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














